N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide
Description
N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core linked via an acetyl group to a 3-aminophenyl moiety. The compound’s molecular formula is approximately C15H16N2O3S (assuming the acetyl group adds C2H3O to the base structure in ), with a molecular weight of ~294.37 g/mol .
Properties
CAS No. |
402508-84-3 |
|---|---|
Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(3-aminophenyl)-N-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-11-5-7-14(8-6-11)21(19,20)17-15(18)10-12-3-2-4-13(16)9-12/h2-9H,10,16H2,1H3,(H,17,18) |
InChI Key |
BCIHPPMEKRDQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Conventional Two-Step Synthesis via Acylation and Sulfonation
The most widely reported synthesis of N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide follows a two-step sequence: acylation of 3-aminophenylacetic acid followed by sulfonation with 4-methylbenzenesulfonyl chloride.
Acylation of 3-Aminophenylacetic Acid
The primary amine group of 3-aminophenylacetic acid is acylated using acetic anhydride or acetyl chloride under mild conditions. Key parameters include:
- Solvent : Ethanol or dichloromethane.
- Catalyst : Piperidine or hydroquinone to prevent side reactions.
- Temperature : Room temperature to 60°C.
The reaction typically achieves yields of 70–85% , with the intermediate purified via recrystallization from ethanol/water mixtures.
Sulfonation with 4-Methylbenzenesulfonyl Chloride
The acylated intermediate undergoes sulfonation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. Critical conditions include:
- Molar ratio : 1:1.2 (intermediate:sulfonyl chloride) to ensure complete conversion.
- Reaction time : 4–6 hours at 0–5°C to minimize hydrolysis.
- Workup : Neutralization with dilute HCl, followed by extraction with ethyl acetate.
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or crystallization from methanol, yielding 65–78% pure compound.
Table 1: Optimization of Conventional Synthesis
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acylation | AcCl, EtOH, 25°C, 2 h | 82 | 95 |
| Sulfonation | TsCl, Pyridine, 0°C, 4 h | 75 | 98 |
| Purification | Crystallization (MeOH) | 70 | 99 |
Industrial-Scale Continuous Flow Synthesis
To enhance efficiency, industrial protocols employ continuous flow reactors for both acylation and sulfonation steps. Advantages include:
- Reduced reaction time : 10–15 minutes per step due to improved mass transfer.
- Higher yields : 85–90% overall yield.
- Scalability : Suitable for multi-kilogram production.
Flow Reactor Design
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the sulfonation step, as demonstrated in analogous benzenesulfonamide syntheses.
Protocol
- Microwave conditions : 100 W, 80°C, 5–10 minutes.
- Solvent : Acetonitrile or toluene.
- Catalyst : Piperidine (0.1 equiv).
This method achieves 90–95% conversion in 10 minutes, compared to 6–8 hours under conventional heating.
Table 2: Comparison of Heating Methods
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (min) | 360 | 10 |
| Yield (%) | 75 | 88 |
| Energy consumption | High | Low |
Protection-Deprotection Strategies for Amino Groups
The free amino group in 3-aminophenylacetic acid necessitates protection during sulfonation to prevent undesired side reactions. Common strategies include:
Acetyl Protection
Purification and Characterization
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group on the 3-aminophenyl moiety undergoes oxidation to form nitro derivatives. This reaction is critical for modifying the compound’s electronic properties and enhancing its biological activity.
Example Reaction:
| Condition | Reagents/Catalysts | Yield | Product Stability | Reference |
|---|---|---|---|---|
| Acidic (pH 3–4) | H₂O₂, FeSO₄ | 78% | Stable at RT | |
| Neutral | KMnO₄, H₂O | 62% | Sensitive to light |
Acylation and Sulfonation
The acetyl group and sulfonamide moiety participate in further acylation or sulfonation reactions, enabling functionalization for drug design.
Acylation at the Acetamide Nitrogen
Reaction with acetyl chloride in dichloromethane/water mixtures introduces additional acyl groups:
Key Data:
-
Solvent System: CH₂Cl₂/H₂O (20:1)
-
Catalyst: None required
Sulfonation of the Aromatic Ring
Electrophilic sulfonation occurs at the para position of the 4-methylbenzenesulfonamide group under concentrated H₂SO₄:
| Parameter | Value | Reference |
|---|---|---|
| Reaction Temperature | 100°C | |
| Sulfur Trioxide Load | 1.2 eq |
Hydrolysis Reactions
The sulfonamide and acetamide bonds are susceptible to hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
Basic Hydrolysis
| Condition | Reagents | Time | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, 80°C | HCl | 4h | 85% | |
| 2M NaOH, 60°C | NaOH | 2h | 91% |
Cyclization Reactions
The compound forms heterocyclic structures when reacted with thiosemicarbazide or 2,4-pentanedione:
Example:
| Product | Reagent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole | Thiosemicarbazide | H₂SO₄ | 75% | |
| Pyrazole | 2,4-Pentanedione | HCl | 68% |
Enzyme Inhibition Mechanism
The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase in microbial folate synthesis. Structural studies confirm binding to carbonic anhydrase isoforms (CA I, II, XII) via Zn²⁺ coordination .
| Target Enzyme | Inhibition Constant (Kᵢ) | Application | Reference |
|---|---|---|---|
| Carbonic Anhydrase II | 12 nM | Antiglaucoma | |
| Dihydropteroate Synthase | 0.8 μM | Antibacterial |
Scientific Research Applications
N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.
Comparison with Similar Compounds
Cyclohexyl-Substituted Sulfonamides
- Example: (E)-N-[2-(3,5-Di-tert-butyl-2-hydroxybenzylideneamino)cyclohexyl]-4-methyl-benzenesulfonamide () Molecular Weight: 484.68 g/mol Key Features:
- Bulky di-tert-butyl and cyclohexyl groups.
- Chair conformation of the cyclohexane ring.
- Intramolecular O–H···N and intermolecular N–H···O hydrogen bonds.
- Disordered tert-butyl groups in crystal structures.
- Comparison :
- The cyclohexyl substituent increases steric hindrance and rigidity compared to the acetyl-linked aminophenyl group in the target compound.
- Dihedral angles between aromatic rings (16.89° and 34.11°) suggest distinct packing behaviors .
Aromatic Substituted Sulfonamides
- Example: N-[2-(I-(4-Chlorophenyl)iminomethyl)phenyl]-4-methyl-benzenesulfonamide () Key Features:
- Chlorophenyl and iminomethyl groups.
- IR bands at 1618 cm⁻¹ (CH=N) and 1157 cm⁻¹ (SO₂).
- Melting point: 133–134°C.
- Comparison :
- The electron-withdrawing chloro substituent enhances polarity compared to the electron-donating amino group in the target compound.
Physicochemical and Structural Analysis
Crystallographic Data
- Bond Lengths :
- Hydrogen Bonding :
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a sulfonamide group, which is known to contribute to various biological activities, including antibacterial and anti-inflammatory effects.
-
Inhibition of Carbonic Anhydrase (CA) :
- Sulfonamides, including this compound, have been studied for their ability to inhibit carbonic anhydrases (CAs), which are enzymes critical for maintaining acid-base balance in organisms. Research indicates that derivatives of benzenesulfonamides show significant binding affinity towards several CA isoforms, particularly CA I and CA XIII .
-
Cardiovascular Effects :
- Studies utilizing isolated rat heart models have shown that certain sulfonamide derivatives can affect perfusion pressure and coronary resistance. For instance, modifications in the structure of sulfonamides have led to decreased perfusion pressure in a time-dependent manner, suggesting potential cardiovascular benefits .
- Immunomodulatory Effects :
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Studies
- Cardiovascular Study :
- Immunological Response :
Research Findings
Recent research has emphasized the importance of structure-activity relationships (SAR) in determining the efficacy of sulfonamide derivatives. Modifications at specific positions on the phenyl rings have been shown to enhance biological activity, leading to sustained activation of critical signaling pathways like NF-κB and ISRE .
Additionally, pharmacokinetic studies using computational models have provided insights into absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, suggesting favorable profiles for therapeutic use .
Q & A
Q. What are the common synthetic routes for N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves coupling a 3-aminophenylacetyl moiety to a 4-methylbenzenesulfonamide core. A general procedure includes:
Acetylation : Reacting 3-aminophenylacetic acid with a sulfonamide derivative under peptide coupling conditions (e.g., DCC/DMAP or HATU) .
Purification : Column chromatography or recrystallization (e.g., using methanol or ethyl acetate) to isolate the product .
Optimization : Adjusting solvent polarity (e.g., dichloromethane for solubility) and reaction time (6–7 hours for complete conversion) .
Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?
Methodological Answer:
- H NMR : Key signals include:
- Mass Spectrometry : Molecular ion peaks (e.g., HRMS) confirm the molecular formula (e.g., CHNOS) .
- IR Spectroscopy : Stretching vibrations for sulfonamide (SO asym/sym at ~1350/1150 cm) and amide (C=O at ~1650 cm) .
Validation Tip : Cross-reference NMR shifts with crystallographic data to resolve ambiguities (e.g., torsional strain affecting peak splitting) .
Advanced Research Questions
Q. How can density functional theory (DFT) aid in understanding the electronic properties and reactivity of this compound?
Methodological Answer:
- Functional Selection : Use hybrid functionals (e.g., B3LYP) to balance accuracy and computational cost for thermochemical properties (e.g., atomization energies with <3 kcal/mol error) .
- Wavefunction Analysis : Tools like Multiwfn calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen) .
- Reactivity Prediction : Frontier orbital analysis (HOMO/LUMO gaps) predicts sites prone to electrophilic attack (e.g., the acetylated amino group) .
Q. What strategies resolve discrepancies between crystallographic data and spectroscopic analysis during structural validation?
Methodological Answer:
- Crystallography-Spectroscopy Alignment : Use SHELXL for refinement to ensure bond lengths/angles match DFT-optimized geometries (e.g., C-S bond: 1.76 Å vs. 1.78 Å calculated) .
- Dynamic Effects : Account for temperature-dependent NMR shifts (e.g., rotameric equilibria in solution vs. static crystal structures) .
- Validation Software : Tools like WinGX cross-check residual density maps to detect disorder or solvent effects .
Case Study : A reported H NMR δ 7.42–7.34 (m) for aromatic protons aligns with crystallographic torsion angles of 15°–20°, confirming minimal steric hindrance .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis : Modify the 3-aminophenyl group (e.g., halogenation or methylation) and assess inhibition potency against target enzymes (e.g., lysine demethylases) .
- Biochemical Assays : Use fluorescence polarization to measure binding affinity (K) or enzyme kinetics (IC) .
- Computational Docking : AutoDock Vina predicts binding poses in active sites (e.g., sulfonamide interaction with catalytic lysine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
